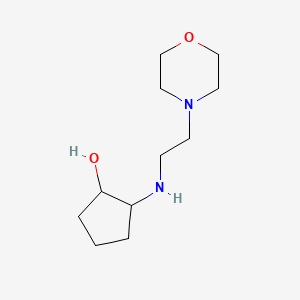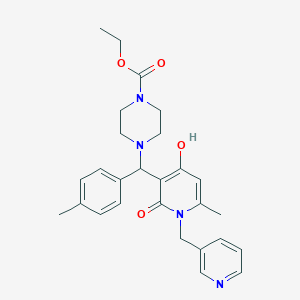![molecular formula C15H12Cl2O3 B2425324 Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate CAS No. 84404-04-6](/img/structure/B2425324.png)
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate
Overview
Description
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate is an organic compound with the molecular formula C15H12Cl2O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3,4-dichlorobenzyl ether moiety. This compound is often used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the reaction with 3,4-dichlorobenzyl chloride. The reaction conditions often include the use of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Synthetic Route:
-
Esterification:
- Reactants: 4-hydroxybenzoic acid, methanol
- Catalyst: Sulfuric acid
- Conditions: Reflux
- Product: Methyl 4-hydroxybenzoate
-
Etherification:
- Reactants: Methyl 4-hydroxybenzoate, 3,4-dichlorobenzyl chloride
- Base: Potassium carbonate
- Solvent: Acetone
- Conditions: Reflux
- Product: this compound
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: 4-[(3,4-dichlorobenzyl)oxy]benzoic acid
Reduction: 4-[(3,4-dichlorobenzyl)oxy]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dichlorobenzyl group can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate can be compared with similar compounds such as:
- Methyl 4-[(2,4-dichlorobenzyl)oxy]benzoate
- Methyl 4-[(3,5-dichlorobenzyl)oxy]benzoate
- Methyl 4-[(3,4-difluorobenzyl)oxy]benzoate
Uniqueness:
- The presence of the 3,4-dichlorobenzyl group provides unique steric and electronic properties, influencing its reactivity and interaction with biological targets.
- The specific positioning of chlorine atoms in the benzyl group can affect the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
methyl 4-[(3,4-dichlorophenyl)methoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)11-3-5-12(6-4-11)20-9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCCBUCCCONRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide](/img/structure/B2425244.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B2425245.png)
![3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2425247.png)
![Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2425249.png)
![(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B2425250.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2425256.png)



![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2425262.png)

